5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid
CAS No.: 5652-41-5
Cat. No.: VC1815320
Molecular Formula: C10H16N2O3S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5652-41-5 |
|---|---|
| Molecular Formula | C10H16N2O3S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 5-[(3aS,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
| Standard InChI | InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9+/m1/s1 |
| Standard InChI Key | YBJHBAHKTGYVGT-FJXKBIBVSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |
| SMILES | C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Introduction
Chemical Structure and Identification
The compound 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid represents a complex organic molecule characterized by its unique structural configuration. This compound features a hexahydrothieno[3,4-d]imidazole core, which constitutes its primary structural motif and contributes significantly to its biological activity. The structure includes a 2-oxo group at the imidazole ring and a pentanoic acid chain attached to the 4-position of the thieno[3,4-d]imidazole system. This specific arrangement of atoms creates a molecule with distinct chemical properties and biological functions that make it particularly valuable in biochemical processes. The pentanoic acid side chain provides an important functional group for interactions with proteins and enzymes, particularly those involved in carboxylation reactions.
Comparison with Related Compounds
5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid shares significant structural similarities with other compounds featuring the thieno[3,4-d]imidazole core. The table below highlights key structural comparisons between this compound and related molecules:
| Compound | Core Structure | Side Chain | Functional Groups | Notable Differences |
|---|---|---|---|---|
| 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid | Hexahydrothieno[3,4-d]imidazole | Pentanoic acid | Carboxylic acid, 2-Oxo group | Base compound |
| 4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid | Hexahydrothieno[3,4-d]imidazole | Pentanoylaminobenzoic acid | Carboxylic acid, 2-Oxo group, Amide | Additional benzoic acid moiety |
| Biotin (Vitamin B7) | Hexahydrothieno[3,4-d]imidazole | Pentanoic acid | Carboxylic acid, 2-Oxo group | Identical structure (alternative name) |
This comparative analysis reveals that 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid is structurally identical to biotin, which is commonly known as vitamin B7. The structural relationship between these compounds directly correlates with their similar biological functions, particularly in carboxylation reactions and metabolic processes. Understanding these structural relationships provides valuable insights into the functional properties and potential applications of this compound in biochemical research and therapeutic contexts.
Physical and Chemical Properties
5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid exhibits distinctive physical and chemical properties that contribute to its biological function and utility in research applications. The compound exists as a colorless to slightly yellowish crystalline solid under standard conditions. Its molecular formula corresponds to C₁₀H₁₆N₂O₃S, with a molecular weight that allows for efficient transport within biological systems while maintaining structural complexity necessary for specific interactions. The presence of the carboxylic acid group in the pentanoic acid chain contributes to the compound's solubility profile, making it moderately soluble in water and more readily soluble in polar organic solvents such as alcohols and dimethyl sulfoxide (DMSO). This solubility profile is crucial for its biological availability and applications in research settings.
Reactivity Profile
The reactivity of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid is predominantly determined by its functional groups and structural arrangement. The carboxylic acid moiety at the terminus of the pentanoic acid chain represents a key reactive site, capable of participating in esterification, amidation, and salt formation reactions. These reactions are particularly relevant for the compound's biological function, as they enable covalent binding to enzymes and proteins. The 2-oxo group in the imidazole ring contributes to the compound's hydrogen bonding capabilities, allowing for specific recognition by various biological receptors and enzymes. The partially saturated thieno[3,4-d]imidazole core provides a unique three-dimensional structure that enables specific molecular recognition and binding interactions essential for its biological activity in carboxylation reactions.
Biological Function and Metabolism
Role in Enzymatic Reactions
The compound's primary biological function involves facilitating carboxylation reactions through its role as a cofactor for biotin-dependent enzymes. These enzymes include acetyl-CoA carboxylase, pyruvate carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase, each catalyzing specific carboxylation reactions within different metabolic pathways. The mechanism of action involves a two-step process: first, the biotin moiety becomes carboxylated at the nitrogen atom of the ureido ring (part of the imidazole structure); subsequently, this activated carboxyl group is transferred to the substrate molecule. The thieno[3,4-d]imidazole core serves as the structural foundation that enables these specific biochemical interactions. Research using activity-based protein profiling (ABPP) techniques has been instrumental in elucidating the specific enzyme-cofactor interactions involving biotin and biotin-dependent enzymes . These studies have revealed that the carboxylase enzymes undergo conformational changes upon binding the biotinylated cofactor, positioning the reactive sites optimally for catalysis and substrate interaction.
Metabolic Pathways and Regulation
5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid participates in several interconnected metabolic pathways, with its activity being tightly regulated to maintain metabolic homeostasis. The compound's involvement in fatty acid synthesis is particularly significant, as it serves as a cofactor for acetyl-CoA carboxylase, which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA—the rate-limiting step in fatty acid biosynthesis. In gluconeogenesis, the compound facilitates the conversion of pyruvate to oxaloacetate via pyruvate carboxylase, enabling glucose production from non-carbohydrate sources. Advanced metabolomic approaches have been employed to map these pathways and understand their regulation, including the use of activity-based probes that specifically target enzymes involved in these processes . The regulation of these biotin-dependent pathways occurs through multiple mechanisms, including transcriptional control of enzyme expression, allosteric regulation of enzyme activity, and post-translational modifications that affect enzyme-cofactor interactions. Disruptions in the availability or function of this compound can lead to metabolic imbalances affecting energy production, lipid metabolism, and glucose homeostasis, highlighting its essential role in maintaining normal physiological function.
Research Applications and Analytical Methods
5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid has become a cornerstone in biochemical research, particularly in techniques that leverage its strong and specific binding affinity to proteins such as avidin and streptavidin. This property has established the compound as an invaluable tool in protein detection, purification, and interaction studies. Researchers frequently utilize biotin-streptavidin systems as anchoring mechanisms in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry. The remarkable specificity of this interaction, characterized by a dissociation constant in the femtomolar range, provides exceptional sensitivity for detecting and isolating target molecules in complex biological samples. Additionally, activity-based protein profiling (ABPP) platforms have incorporated this compound into probe designs for mapping enzyme activities in diverse proteomes and identifying potential therapeutic targets for various diseases . The integration of biotin-based probes with click chemistry methods has further expanded their utility, enabling more precise and comprehensive profiling of enzyme functionalities in native biological contexts.
Applications in Metabolomics and Proteomics
In advanced metabolomic and proteomic research, 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid serves as a critical component for developing analytical tools and methodologies. The compound has been extensively employed in the development of activity-based probes (ABPs) that enable the identification and characterization of metabolic enzymes, particularly those involved in poorly understood or uncharacterized metabolic pathways. These probes typically incorporate the biotin moiety as a handle for detection and enrichment of target proteins from complex biological samples. The integration of biotin-based ABPs with quantitative proteomics techniques, such as stable isotope labeling of amino acids in cell culture (SILAC), has yielded significant insights into enzyme activities under various physiological and pathological conditions . Researchers have leveraged these approaches to discover and characterize novel metabolic nodes that may serve as potential therapeutic targets in diseases with altered metabolism, such as cancer, diabetes, and neurodegenerative disorders. The ability to profile enzyme activities rather than mere protein abundance has provided more functionally relevant information about metabolic pathways and their regulation in health and disease states.
Analytical Methods for Detection and Quantification
Various analytical methods have been developed for the detection and quantification of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid in biological samples and research materials. The table below summarizes key analytical approaches used in research settings:
| Analytical Method | Principle | Sensitivity | Applications | Advantages | Limitations |
|---|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between mobile and stationary phases | 0.1-1 ng/mL | Quantification in biological samples | Good reproducibility, versatility | Requires sample preparation |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chromatographic separation followed by mass detection | 0.01-0.1 ng/mL | Metabolomic profiling, clinical samples | High specificity and sensitivity | Expensive equipment, complex data analysis |
| Enzyme-Linked Assays | Competitive binding with streptavidin or avidin | 0.05-0.5 ng/mL | Clinical diagnostics, nutritional studies | Simple workflow, high throughput | Potential for cross-reactivity |
| Fluorescence-Based Detection | Fluorescent labeling or displacement assays | 0.1-1 ng/mL | Imaging studies, enzymatic assays | Real-time monitoring capability | Background fluorescence issues |
| Isotope Dilution Mass Spectrometry | Use of isotopically labeled internal standards | 0.001-0.01 ng/mL | Reference method for absolute quantification | Highest accuracy and precision | Requires specialized equipment and expertise |
These analytical methods have been crucial for understanding the pharmacokinetics, metabolism, and biological distribution of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid in various research contexts. The selection of an appropriate analytical method depends on the specific research question, required sensitivity, sample matrix complexity, and available instrumentation. Advanced methodologies combining multiple techniques, such as LC-MS/MS with activity-based protein profiling, have emerged as particularly powerful approaches for simultaneously studying the compound's distribution and functional interactions within complex biological systems .
Synthesis and Chemical Derivatives
The synthesis of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid typically involves multi-step organic synthesis routes that focus on constructing the thieno[3,4-d]imidazole core structure and subsequently incorporating the pentanoic acid side chain. The synthetic process generally begins with appropriate thiophene derivatives that serve as the foundation for building the fused heterocyclic system. The formation of the thieno[3,4-d]imidazole core involves cyclization reactions with carefully selected precursors that introduce the imidazole ring with the required stereochemistry. This step is particularly crucial as it establishes the stereogenic centers that are essential for the compound's biological activity. The hexahydro structure is typically achieved through selective reduction steps that modify the degree of unsaturation in the heterocyclic system. The pentanoic acid side chain is usually attached through carbon-carbon bond-forming reactions, such as alkylation or cross-coupling procedures, followed by functional group transformations to establish the terminal carboxylic acid moiety. Throughout the synthesis, careful attention must be paid to stereochemical control to ensure the proper three-dimensional arrangement of atoms, which is critical for the compound's biological function and recognition by target enzymes.
Chemical Derivatives and Structure-Activity Relationships
| Derivative Type | Structural Modification | Functional Impact | Research Applications |
|---|---|---|---|
| Biotinylation Reagents | Addition of reactive groups (NHS esters, maleimides) to the carboxylic acid | Enables conjugation to proteins and other biomolecules | Protein labeling, affinity purification, imaging |
| Biotin Analogs | Alterations in side chain length or composition | Modified binding affinity, altered metabolic properties | Competitive inhibitors, metabolic probes |
| Fluorescent Biotin Conjugates | Attachment of fluorophores via linkers | Fluorescent visualization capability | Imaging, FRET-based assays, confocal microscopy |
| Cleavable Biotin Derivatives | Incorporation of chemically labile linkers | Reversible biotinylation | Tandem orthogonal proteolysis ABPP, protein isolation with release |
| Bioorthogonal Biotin Probes | Addition of alkyne or azide handles | Compatibility with click chemistry | Activity-based protein profiling, targeted proteomics |
Research using these derivatives has significantly contributed to understanding the structural requirements for effective binding to target proteins and enzymes. Studies employing activity-based protein profiling (ABPP) with biotin-containing probes have been particularly informative in mapping enzymatic activities within complex proteomes . These investigations have revealed that while the thieno[3,4-d]imidazole core structure is essential for recognition by avidin/streptavidin and biotin-dependent enzymes, modifications to the pentanoic acid side chain can be tolerated to varying degrees, depending on the specific interaction partner. This knowledge has been leveraged to design specialized biotinylation reagents for diverse research applications, including the development of chemical tools for studying enzyme activities and metabolic pathways in normal and disease states.
Applications in Inhibitor Development
The structural features of 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno(3,4-d)imidazol-4-yl)pentanoic acid have inspired the development of inhibitors targeting various enzymes, particularly those involved in metabolic pathways. The thieno[3,4-d]imidazole scaffold serves as a recognized pharmacophore that can be modified to create compounds with specific inhibitory properties. Research employing competitive ABPP platforms has been instrumental in developing and screening libraries of potential inhibitors based on this structural motif . These approaches have facilitated the identification of selective inhibitors for various enzymes, including those belonging to the serine hydrolase family, which are involved in numerous physiological and pathological processes. The integration of structure-based design with high-throughput screening methodologies, such as fluorescence polarization-based ABPP (fluopol-ABPP), has accelerated the discovery of inhibitors with improved potency and selectivity profiles. These inhibitors serve as valuable chemical tools for understanding enzyme function and regulation in biological systems and may potentially be developed into therapeutic agents for treating conditions associated with dysregulated metabolic pathways, such as cancer, inflammatory diseases, and metabolic disorders.
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